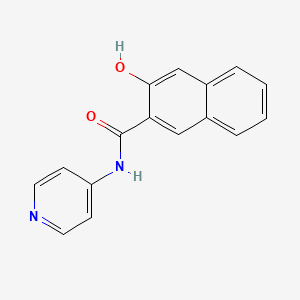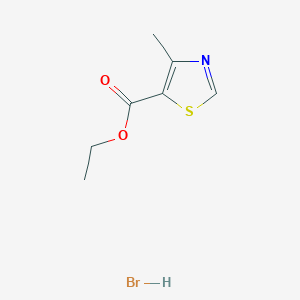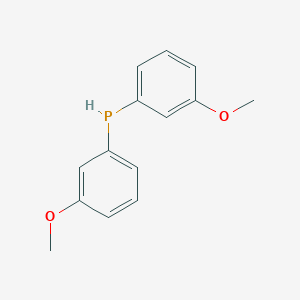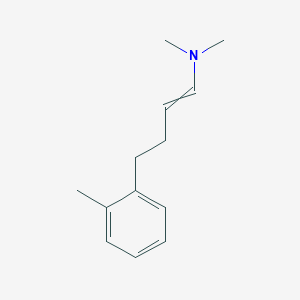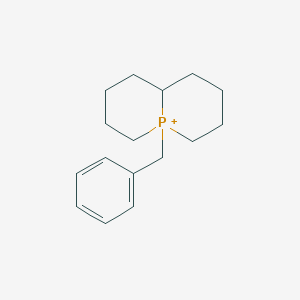![molecular formula C10H5F5O B14297416 [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene CAS No. 112586-73-9](/img/structure/B14297416.png)
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene: is a chemical compound characterized by the presence of a pentafluorobutynyl group attached to a benzene ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene typically involves the reaction of 3,3,4,4,4-pentafluorobut-1-yne with phenol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentafluorobutynyl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of pentafluorobutyric acid derivatives.
Reduction: Formation of pentafluorobutene or pentafluorobutane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Chemistry: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds which are valuable in materials science and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene exerts its effects is largely dependent on its chemical structure. The presence of the pentafluorobutynyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Membrane Interaction: The fluorinated group can affect the compound’s ability to integrate into lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
- 3,3,4,4,4-Pentafluorobut-1-ene
- 3,3,4,4,4-Pentafluoro-1-butyne
- 3,3,4,4,4-Pentafluorobutan-1-ol
Comparison: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is unique due to the presence of both a fluorinated alkyne group and a benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to its analogs. The presence of the oxygen atom linking the two groups also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
CAS No. |
112586-73-9 |
|---|---|
Molecular Formula |
C10H5F5O |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-ynoxybenzene |
InChI |
InChI=1S/C10H5F5O/c11-9(12,10(13,14)15)6-7-16-8-4-2-1-3-5-8/h1-5H |
InChI Key |
YYIJXSWNFHGWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC#CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


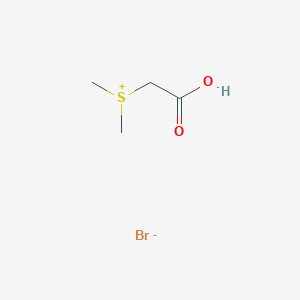
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
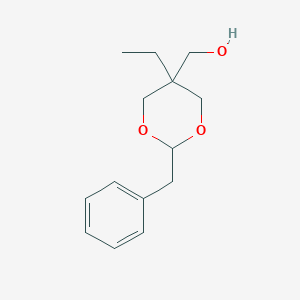
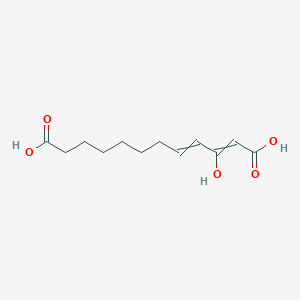
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
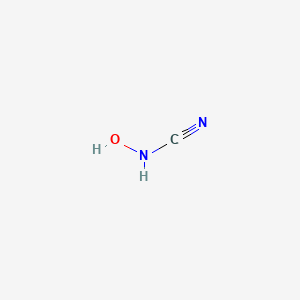
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
